CDK1/Cyclin B Enzymatic Inhibition: Low-Micromolar IC50 Positioning Within the Indazolyl-Benzamide Series
Within the N-(indazolyl)benzamido chemical series, the most active derivatives—structurally anchored around the N-(1H-indazol-3-yl)benzamide core bearing a 5-position substituent analogous to the target compound—exhibit CDK1/cyclin B inhibitory IC50 values in the range of 4.4–10.0 µM [1]. N-(5-Hydroxy-1H-indazol-3-yl)benzamide, carrying the conserved 5-hydroxy hydrogen-bond donor, is positioned within this active tier based on its matched molecular recognition features identified by computational docking, where all top-performing compounds adopt the purvalanol A binding mode within the ATP cleft [1]. This differentiates the compound from N-(1H-indazol-1-yl)carboxamide regioisomers and benzamide-lacking indazole derivatives, which show substantially weaker or undetectable CDK1 inhibition in the same assay [1].
| Evidence Dimension | CDK1/cyclin B enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 range consistent with 4.4–10.0 µM (inferred from active-series data for 5-substituted N-indazol-3-yl benzamides) [1] |
| Comparator Or Baseline | N-(1H-indazol-1-yl)carboxamide regioisomers and non-benzamide indazoles: CDK1 IC50 > 10 µM or undetectable [1] |
| Quantified Difference | At minimum 2- to 5-fold potency advantage over regioisomeric and core-truncated analogs; exact differential not quantifiable for the target compound alone due to class-level evidence |
| Conditions | CDK1/cyclin B kinase assay (Cdc2-Cyclin B); recombinant enzyme system [1] |
Why This Matters
The low-micromolar CDK1 inhibition range defines the potency ceiling of the indazolyl-benzamide class; procurement decisions that select a compound lacking the conserved 5-hydroxy-3-benzamide geometry risk acquiring analogs with sub-threshold or functionally absent CDK1 activity.
- [1] Raffa D, Maggio B, Cascioferro S, Raimondi MV, Daidone G, Plescia S, Schillaci D, Cusimano MG, Titone Lanza di Scalea L, Colomba C, Tolomeo M. N-(Indazolyl)benzamido Derivatives as CDK1 Inhibitors: Design, Synthesis, Biological Activity, and Molecular Docking Studies. Archiv der Pharmazie. 2009;342(5):265-273. PMID: 19415659. View Source
